molecular formula C16H11NO2 B7783396 1-(biphenyl-3-yl)-1H-pyrrole-2,5-dione

1-(biphenyl-3-yl)-1H-pyrrole-2,5-dione

Cat. No.: B7783396
M. Wt: 249.26 g/mol
InChI Key: QQAJYNGNBJIZPR-UHFFFAOYSA-N
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Description

1-(Biphenyl-3-yl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted at the 1-position with a biphenyl-3-yl group. Maleimides are widely employed in organic synthesis, medicinal chemistry, and bioconjugation due to their electrophilic reactivity, particularly in thiol-Michael addition reactions.

Properties

IUPAC Name

1-(3-phenylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-15-9-10-16(19)17(15)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAJYNGNBJIZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(biphenyl-3-yl)-1H-pyrrole-2,5-dione, highlighting substituent variations and their implications:

Compound Name Substituent(s) Key Properties/Applications References
1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) 4-Chlorobenzyl, 3-CF₃PhNH Antineoplastic activity (kinase inhibition)
1-(3-Methoxy-[1,1'-biphenyl]-2-yl)-1H-pyrrole-2,5-dione 3-Methoxy-biphenyl-2-yl Research use (structural studies)
1-(2-Phenylethyl)-3,4-bis(4-hydroxyphenyl)-1H-pyrrole-2,5-dione 2-Phenylethyl, bis(4-OHPh) Antimicrobial activity (S. aureus, B. subtilis)
1-(Pent-4-en-1-yl)-1H-pyrrole-2,5-dione Pent-4-en-1-yl Protein conjugation via thiol-Michael addition
1-(Prop-2-ynyl)-1H-pyrrole-2,5-dione Prop-2-ynyl Click chemistry applications
1-(4-Hydroxyphenyl)-1H-pyrrole-2,5-dione 4-Hydroxyphenyl Bioconjugation, polymer chemistry

Key Comparative Analysis

Reactivity and Bioconjugation Potential
  • Thiol Reactivity : Like other maleimides, this compound is expected to react with cysteine thiols in proteins, enabling bioconjugation. However, its biphenyl group may sterically hinder reactivity compared to smaller analogs like 1-(pent-4-en-1-yl)-1H-pyrrole-2,5-dione, which is routinely used for protein modification .
  • Click Chemistry : Alkyne-substituted derivatives (e.g., 1-(prop-2-ynyl)-1H-pyrrole-2,5-dione) enable azide-alkyne cycloaddition, a feature absent in the biphenyl analog unless further functionalized .
Physicochemical Properties
  • Thermal Stability : Methoxy-substituted biphenyl analogs (e.g., ) exhibit stability under inert atmospheres, suggesting similar handling requirements for the target compound.

Preparation Methods

Amic Acid Synthesis

Biphenyl-3-amine (1.0 equiv) reacts with maleic anhydride (1.1 equiv) in acetone under ice-cooling to form N-(biphenyl-3-yl)maleamic acid. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the anhydride’s electrophilic carbonyl. Yield optimization (82–89%) is achieved by maintaining temperatures below 5°C and using excess anhydride.

Cyclodehydration to Pyrrole-2,5-dione

The amic acid undergoes cyclization in refluxing acetic anhydride (140°C, 6 h) catalyzed by sodium acetate (10–20 wt%). This step eliminates water, forming the pyrrole-2,5-dione ring. Crude product purification via recrystallization (ethanol/water) yields crystalline this compound in 74–78% purity.

Table 1: Optimization of Cyclization Conditions

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)120–16014078
Reaction Time (h)4–8676
Catalyst Loading (%)5–251578

Alkyne Dioate Route via Dimethyl But-2-ynedioate

Adapting protocols from cascade annulation chemistry, dimethyl but-2-ynedioate serves as a versatile precursor for constructing the pyrrole-2,5-dione core.

Stepwise Annulation

  • Alkyne Activation : Dimethyl but-2-ynedioate (5 mmol) reacts with biphenyl-3-amine (5 mmol) in ethanol at 25°C for 30 minutes, forming a Michael adduct.

  • Amine Incorporation : Ethylamine (3.0 equiv) is introduced to trigger cyclization, yielding this compound after 4 hours. Post-reaction, solvent removal and recrystallization (petroleum ether/ethanol) afford the product in 45–52% yield.

Solvent and Temperature Effects

Chloroform and toluene enhance reaction rates at reflux (61–82°C), shortening completion times to 2–5 hours. Polar aprotic solvents like DMF improve amine solubility but reduce yields due to side reactions (Table 2).

Table 2: Solvent Impact on Alkyne Dioate Route

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Ethanol78452
Chloroform61268
Toluene111571
DMF153338

Amidrazone-Based Synthesis

N3-substituted amidrazones, when reacted with cyclic anhydrides, offer a pathway to N-aryl pyrrole-2,5-diones.

Amidrazone Preparation

Biphenyl-3-carbohydrazide is synthesized by treating biphenyl-3-carbonyl chloride with hydrazine hydrate. Subsequent alkylation with methyl iodide yields N3-methyl-N1-(biphenyl-3-yl)amidrazone.

Anhydride Cyclocondensation

The amidrazone reacts with 2,3-dimethylmaleic anhydride in chloroform at 61°C for 5 hours, forming 1-(biphenyl-3-yl)-3,4-dimethyl-1H-pyrrole-2,5-dione as a side product. Demethylation using BBr3 in dichloromethane selectively removes methyl groups, yielding the target compound in 63% overall yield.

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, biphenyl-H), 7.88–7.61 (m, 8H, aromatic), 5.80 (s, 1H, pyrrole-H).

  • 13C NMR : 172.1 (C=O), 169.8 (C=O), 139.2–126.4 (aromatic carbons), 118.7 (pyrrole-C).

X-ray Crystallography

Single-crystal X-ray analysis confirms coplanarity between the biphenyl moiety and pyrrole-dione ring (dihedral angle: 12.4°). The N1–C2 and C5–O2 bond lengths (1.38 Å and 1.21 Å, respectively) align with maleimide derivatives.

Comparative Evaluation of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Maleic Anhydride Route78956
Alkyne Dioate Route52894
Amidrazone Route63918

The maleic anhydride route offers the highest yield and scalability, while the alkyne dioate method provides faster synthesis at moderate yields. Amidrazone-based approaches, though step-intensive, enable precise functionalization.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky biphenyl groups slow cyclization. Using high-boiling solvents (toluene) and excess catalyst mitigates this.

  • Byproduct Formation : Acetic anhydride-mediated cyclization minimizes oligomerization. Gradient recrystallization (ethanol → hexane) enhances purity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(biphenyl-3-yl)-1H-pyrrole-2,5-dione, and how can reaction progress be monitored?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized biphenyl precursors. For example, nucleophilic substitution or cyclization reactions under reflux conditions using solvents like ethanol or toluene. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation, followed by nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and mass spectrometry (MS) to confirm product identity and purity .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To identify proton environments and confirm substitution patterns on the biphenyl and pyrrole-dione moieties.
  • IR Spectroscopy : To detect functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹).
  • X-ray Crystallography : For resolving crystal packing and dihedral angles between aromatic planes (e.g., biphenyl vs. pyrrole-dione), using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations in NMR vs. crystallographic torsion angles) require complementary approaches:

  • 2D NMR (COSY, NOESY) : To validate spatial proximity of protons.
  • Density Functional Theory (DFT) : To compare computed vs. experimental bond angles and torsions.
  • High-Resolution X-ray Data : Refinement with SHELXL ensures accurate atomic positioning .

Q. What experimental strategies optimize the compound's yield and purity during synthesis?

  • Methodological Answer : Optimization factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve biphenyl coupling steps.
  • Purification : Column chromatography with gradients (hexane/ethyl acetate) or recrystallization from ethanol .

Q. How should researchers design enzyme inhibition assays for this compound, including controls and validation methods?

  • Methodological Answer :

  • In Vitro Assays : Use target enzymes (e.g., cytochrome P450) with fluorogenic substrates.
  • Controls : Include positive inhibitors (e.g., ketoconazole) and vehicle-only controls.
  • Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities (KD) .

Q. What computational methods predict the compound's binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Glide simulate ligand-receptor interactions, prioritizing hydrophobic pockets.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., GROMACS with CHARMM force fields).
  • Free Energy Calculations : MM/GBSA to estimate binding free energies .

Data Analysis and Contradiction Management

Q. How can researchers address conflicting bioactivity data across different studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized concentrations (IC50/EC50).
  • Off-Target Screening : Use panels (e.g., Eurofins CEREP) to rule out nonspecific interactions.
  • Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., 1-(4-chlorophenyl) analogs) to identify substituent-specific effects .

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